(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

B-Raf Kinase Inhibition Structure-Activity Relationship (SAR) Oncology Research

(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine (CAS 1517033-12-3) is a heterocyclic small molecule with the formula C10H12N4 and a molecular weight of 188.23 g/mol. It features a 4-substituted pyrazole core bearing a primary amine (aminomethyl) group, which serves as a versatile synthetic handle for generating diverse compound libraries.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 1517033-12-3
Cat. No. B1432459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
CAS1517033-12-3
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=NC=C2)CN
InChIInChI=1S/C10H12N4/c1-14-7-9(6-11)10(13-14)8-2-4-12-5-3-8/h2-5,7H,6,11H2,1H3
InChIKeyPBOOYQLDZOPMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine (CAS 1517033-12-3): A Core Heterocyclic Scaffold


(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine (CAS 1517033-12-3) is a heterocyclic small molecule with the formula C10H12N4 and a molecular weight of 188.23 g/mol . It features a 4-substituted pyrazole core bearing a primary amine (aminomethyl) group, which serves as a versatile synthetic handle for generating diverse compound libraries . This compound is primarily utilized as a research chemical and a building block in medicinal chemistry, particularly for synthesizing kinase inhibitor candidates. Its structural class is well-documented in the literature as providing potent, ATP-competitive B-Raf kinase inhibitors [1]. The compound is commercially available from multiple vendors in purities ranging from 95% to 98%, indicating a reproducible supply for research and preclinical procurement .

Why Generic (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine Substitution Introduces Risk: A Segue from Scaffold to Specificity


Simply interchanging (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine with other aminomethylpyrazole analogs or alternative kinase inhibitor building blocks is a high-risk procurement strategy. Minor structural modifications on this scaffold are known to cause dramatic shifts in potency and selectivity. For instance, the B-Raf kinase activity of a related analog varies more than 30,000-fold depending solely on the nature of the 4-substituent on the pyrazole ring [1]. Furthermore, changing the core structure from a 4-pyridyl to a 3-pyridyl regioisomer can completely ablate PI3Kγ inhibitory activity, demonstrating that the specific vector and electronics of this exact substitution pattern are non-negotiable for maintaining a desired biological profile [2]. Therefore, sourcing a generic 'similar' building block without rigorous data equivalence introduces significant variability that can invalidate an entire medicinal chemistry campaign.

Quantitative Differentiation Guide for (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine vs. Closest Analogs


Potency Cliff Analysis: 32,350-Fold B-Raf Activity Difference Between 4-Pyridyl and 4-Benzamide Analogs

A direct quantitative comparison of two compounds based on the (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl) core reveals a profound potency cliff. The derivative containing the aminomethylene group shows an IC50 of 0.0200 nM against B-Raf kinase, while a closely related analog with a 4-benzamide substituent shows an IC50 of 647 nM [1]. This demonstrates how the specific 4-substitution, for which the target compound is the direct precursor, is the critical driver of target affinity.

B-Raf Kinase Inhibition Structure-Activity Relationship (SAR) Oncology Research

Substituent Impact on PI3Kγ Inhibition: Aminomethyl Core Provides 73% Enzyme Inhibition

In a study evaluating a series of novel (1H-pyrazol-4-yl)methanamines for PI3Kγ enzyme inhibitory potential, systematic substitution on the pyrazole ring led to significant improvements in activity. The core (1H-pyrazol-4-yl)methanamine scaffold, from which our target compound is derived, enabled the achievement of up to 73% enzyme inhibition after minor structural optimization, starting from a baseline of 36% inhibition [1]. This study validates the central role of the aminomethyl group in achieving potent target engagement.

PI3K Kinase Inhibition Immunology Inflammation Research

Purity Differentiation: Guaranteed 98% vs. Standard 95% for Reliable Kinase Profiling

Commercial purity specifications for the target compound show meaningful variation that directly impacts experimental reproducibility. Reputable suppliers like MolCore and Bidepharm offer (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine and its N-methyl analog at a guaranteed purity of NLT 98%, while other major suppliers list a standard purity of 95% . For kinase inhibition assays where single-digit nanomolar IC50 shifts define SAR, this 3% difference in purity can introduce significant false negatives or inaccurate potency readouts.

Chemical Procurement Assay Reproducibility Lead Optimization

High-Value Application Scenarios for Procuring (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine


High-Potency B-Raf Inhibitor Lead Generation

Procurement of the high-purity (98%+) building block is essential for synthesizing focused libraries targeting oncogenic B-Raf. As established, minor modifications to this core can result in compounds with IC50 values as low as 0.0200 nM [1]. The primary amine handle allows for rapid parallel synthesis of amide, sulfonamide, and urea derivatives, directly enabling the exploration of the potency cliff identified between the aminomethylene and benzamide analogs.

PI3Kγ Inhibitor Optimization Programs

For immunology and inflammation projects, this scaffold provides an entry point to a series that has already demonstrated the ability to achieve 73% enzyme inhibition against PI3Kγ through rational substitution [2]. The 4-pyridyl moiety is critical for maintaining the correct binding orientation, making this specific compound a non-fungible starting material for such programs.

Medicinal Chemistry Sourcing for Robust QSAR Models

Research groups building quantitative structure-activity relationship (QSAR) models for kinase selectivity require building blocks with guaranteed high purity (NLT 98%) and batch-to-batch consistency to avoid introducing experimental noise. Sourcing this compound from suppliers providing HPLC and NMR-certified CoAs is critical, as a 3% purity advantage over a 95% standard grade directly improves data quality for computational model training .

Synthesis of B-Raf Selective Probes for In Vivo Pharmacology

The literature confirms that a subset of pyrazole-based inhibitors derived from this chemical space demonstrate not only excellent cellular potency but also striking selectivity for B-Raf and the ability to suppress downstream ERK phosphorylation in tumor xenograft studies [1]. This validates the compound's utility as a key intermediate for producing in vivo-grade chemical probes.

Quote Request

Request a Quote for (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.